molecular formula C21H25ClN2O5S B3645650 N-(5-chloro-2-methoxyphenyl)-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide

N-(5-chloro-2-methoxyphenyl)-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide

Cat. No.: B3645650
M. Wt: 453.0 g/mol
InChI Key: RTXGQFMLRKUGKG-UHFFFAOYSA-N
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Description

The compound “N-(5-chloro-2-methoxyphenyl)-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide” is a sulfonamide, which is a group of compounds containing a sulfonyl functional group attached to two other groups . Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with chloro and methoxy groups. Another phenyl ring bearing an acetamide group would be connected through an ether linkage .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups like sulfonyl, ether, and acetamide could potentially undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would influence its properties like solubility, melting point, boiling point, etc .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, handling of chemical compounds requires appropriate safety measures to prevent any harmful exposure .

Future Directions

The future research directions involving this compound could be diverse, ranging from exploring its potential uses in medicinal chemistry, studying its physical and chemical properties, or developing new synthetic routes .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O5S/c1-28-20-12-7-15(22)13-19(20)23-21(25)14-29-17-8-10-18(11-9-17)30(26,27)24-16-5-3-2-4-6-16/h7-13,16,24H,2-6,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXGQFMLRKUGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2-methoxyphenyl)-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide
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N-(5-chloro-2-methoxyphenyl)-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide
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N-(5-chloro-2-methoxyphenyl)-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide
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N-(5-chloro-2-methoxyphenyl)-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide
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N-(5-chloro-2-methoxyphenyl)-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide
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N-(5-chloro-2-methoxyphenyl)-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide

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